molecular formula C22H19NO4 B2492124 N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 2320953-53-3

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2492124
CAS No.: 2320953-53-3
M. Wt: 361.397
InChI Key: RRLAWJDBKQGZME-UHFFFAOYSA-N
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Description

“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is an organic compound that features a combination of furan and naphthalene moieties

Scientific Research Applications

Chemistry

    Catalysis: Compounds with furan and naphthalene moieties can be used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of organic semiconductors and other advanced materials.

Biology and Medicine

    Drug Development: The compound could be explored for its potential as a pharmacophore in drug design.

    Biological Probes: It can be used as a probe to study biological processes involving furan and naphthalene derivatives.

Industry

    Polymer Science: The compound can be used in the development of novel polymers with unique properties.

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” typically involves the following steps:

    Formation of the Furan Moiety: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with an appropriate electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Introduction of various functional groups onto the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-thienylmethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-pyrrolylmethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with only one furan ring or other heterocycles.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-22(15-27-18-10-9-16-5-1-2-6-17(16)13-18)23-14-19(20-7-3-11-25-20)21-8-4-12-26-21/h1-13,19H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLAWJDBKQGZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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